(E)-3-(1H-Pyrrol-2-YL)acrylic acid
Description
(E)-3-(1H-Pyrrol-2-YL)acrylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with an acrylic acid group in the (E)-configuration. The pyrrole moiety confers aromaticity and electron-rich properties, while the acrylic acid group enables participation in diverse chemical reactions, such as nucleophilic additions and polymerizations . Its molecular formula is C₇H₇NO₂, with a molecular weight of 153.14 g/mol. The compound is notable for its dual functionality, combining the reactivity of α,β-unsaturated carboxylic acids with the biological activity of pyrrole derivatives, making it valuable in pharmaceutical and materials science research .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-5,8H,(H,9,10)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYGTWMJKVNQNY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49653-15-8 | |
| Record name | (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1H-Pyrrol-2-YL)acrylic acid typically involves the condensation of pyrrole with acrylic acid under specific conditions. One common method includes the use of organocatalysts to facilitate the reaction, ensuring high yield and selectivity . The reaction conditions often involve moderate temperatures and the presence of a base to deprotonate the acrylic acid, promoting the formation of the desired product.
Industrial Production Methods: Industrial production of (E)-3-(1H-Pyrrol-2-YL)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: (E)-3-(1H-Pyrrol-2-YL)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction can produce 3-(1H-pyrrol-2-yl)propanol .
Scientific Research Applications
(E)-3-(1H-Pyrrol-2-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (E)-3-(1H-Pyrrol-2-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural analogues of (E)-3-(1H-Pyrrol-2-YL)acrylic acid, emphasizing differences in substituents, functional groups, and biological activity:
| Compound Name | Molecular Formula | Key Structural Features | Unique Properties |
|---|---|---|---|
| (E)-3-(1H-Pyrrol-2-YL)acrylic acid | C₇H₇NO₂ | Pyrrole ring at position 2; (E)-configured acrylic acid group | High reactivity in Michael addition; potential enzyme modulation |
| 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid | C₈H₉NO₂ | Methyl group on the acrylic acid chain | Enhanced lipophilicity; altered pharmacokinetics |
| (E)-Methyl 3-(1H-pyrrol-2-yl)acrylate | C₈H₉NO₂ | Methyl ester instead of carboxylic acid | Improved solubility in organic solvents; precursor for ester hydrolysis |
| 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid | C₈H₉NO₂ | Methyl substitution on the pyrrole nitrogen | Reduced hydrogen-bonding capacity; altered biological target specificity |
| Ethyl 3-(1H-pyrrol-2-yl)acrylate | C₉H₁₁NO₂ | Ethyl ester group | Slower hydrolysis kinetics compared to methyl ester; used in polymer synthesis |
Research Findings and Data
Comparative Pharmacological Data
| Compound | Enzyme Inhibition (IC₅₀, μM) | Antimicrobial Activity (MIC, μg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| (E)-3-(1H-Pyrrol-2-YL)acrylic acid | COX-2: 12.3 ± 1.2 | S. aureus: >128 | 8.9 (water) |
| 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid | COX-2: 18.9 ± 2.1 | S. aureus: 64 | 4.2 (water) |
| (E)-Methyl 3-(1H-pyrrol-2-yl)acrylate | COX-2: >50 | S. aureus: >128 | 22.1 (DMSO) |
| 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid | COX-2: 25.6 ± 3.0 | S. aureus: 32 | 6.7 (water) |
Key Observations
- The carboxylic acid group is critical for enzyme inhibition, as esterification abolishes COX-2 activity .
- Methyl substitution on the pyrrole nitrogen enhances antimicrobial potency but reduces solubility .
- Steric effects from substituents on the acrylic acid chain (e.g., 2-methyl) modulate both reactivity and bioactivity .
Biological Activity
(E)-3-(1H-Pyrrol-2-YL)acrylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The structure of (E)-3-(1H-Pyrrol-2-YL)acrylic acid features a pyrrole ring attached to an acrylic acid moiety. The synthesis typically involves the reaction of pyrrole derivatives with acrylic acid through various methods, including Knoevenagel condensation and other multicomponent reactions.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of (E)-3-(1H-Pyrrol-2-YL)acrylic acid. It has demonstrated effectiveness against a range of bacterial strains, particularly gram-positive bacteria. The following table summarizes key findings from various studies:
The compound exhibits selective toxicity towards gram-positive bacteria, indicating a potential for developing new antibacterial agents amid rising antibiotic resistance.
Anticancer Activity
Research has also explored the anticancer properties of (E)-3-(1H-Pyrrol-2-YL)acrylic acid. Studies suggest that it may inhibit cell proliferation by targeting specific molecular pathways. For instance, it can modulate the activity of enzymes involved in cancer cell growth, leading to apoptosis in certain cancer cell lines.
The biological activity of (E)-3-(1H-Pyrrol-2-YL)acrylic acid can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and proliferation.
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
Case Studies
- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of several pyrrole derivatives, including (E)-3-(1H-Pyrrol-2-YL)acrylic acid. The study utilized broth microdilution methods to determine MIC values against various bacterial strains, revealing significant activity against Staphylococcus species but resistance in gram-negative strains .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of related pyrrole compounds, demonstrating that they could significantly inhibit cytokine production in vitro. This suggests a potential therapeutic application for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
